

Analysis of Carfentrazone-ethyl Residues in Plant Matrices by HPLC-MS/MS

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Carfentrazone-ethyl

Cat. No.: B033137

[Get Quote](#)

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carfentrazone-ethyl is a selective, post-emergence herbicide used for the control of broadleaf weeds in various crops, including cereals like wheat and barley, as well as in fallow systems.^[1] ^[2] It functions by inhibiting the enzyme protoporphyrinogen oxidase (PPO), which disrupts cell membranes and interferes with chlorophyll biosynthesis in susceptible plants.^[2]^[3] Due to its widespread use, regulatory bodies require sensitive and reliable analytical methods to monitor its residues in agricultural commodities to ensure food safety and compliance with Maximum Residue Levels (MRLs).

This document provides a detailed protocol for the determination of **Carfentrazone-ethyl** and its primary metabolite, Carfentrazone (F8426-acid), in plant matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The method is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and clean-up procedure, which has been demonstrated to provide high recovery rates for a broad range of pesticides in various food samples.^[4]^[5]^[6]

In plants, **Carfentrazone-ethyl** undergoes rapid metabolism, primarily through hydrolysis of the ester group to form **Carfentrazone-ethyl-chloropropionic acid**.^[1] For enforcement purposes,

the residue definition in plant products often includes **Carfentrazone-ethyl** and its key metabolites.[\[1\]](#)

Principle

The analytical method involves the extraction of **Carfentrazone-ethyl** and its metabolites from a homogenized plant sample using an acetonitrile-based extraction, followed by a salting-out step to partition the analytes into the organic phase. The extract is then cleaned up using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components such as pigments and fatty acids. The final determination and quantification are performed by HPLC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

Experimental Protocols

Sample Preparation and Extraction (QuEChERS Method)

This protocol is a modification of the standard QuEChERS procedure, optimized for plant matrices.[\[5\]](#)

Materials:

- Homogenized plant sample (e.g., wheat grain, leafy greens)
- Acetonitrile (ACN), HPLC grade
- Deionized water
- Magnesium sulfate ($MgSO_4$), anhydrous
- Sodium chloride (NaCl)
- Trisodium citrate dihydrate
- Disodium citrate sesquihydrate
- Dispersive SPE (d-SPE) tubes containing:
 - Primary Secondary Amine (PSA) sorbent

- Graphitized Carbon Black (GCB) for pigmented matrices[7]
- C18 sorbent
- Anhydrous MgSO₄
- 50 mL centrifuge tubes
- 15 mL centrifuge tubes

Procedure:

- Weigh 10 g of the homogenized plant sample into a 50 mL centrifuge tube. For dry samples like cereals, add 10 mL of deionized water and allow to rehydrate for 30 minutes.
- Add 10 mL of acetonitrile to the tube.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate).
- Immediately cap the tube and shake vigorously for 1 minute.
- Centrifuge at \geq 3000 rcf for 5 minutes.
- Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing the appropriate sorbent mixture (e.g., 150 mg MgSO₄, 50 mg PSA, and for pigmented samples, 7.5 mg GCB).
- Vortex the d-SPE tube for 30 seconds.
- Centrifuge at \geq 10,000 rcf for 5 minutes.
- Transfer the supernatant into a vial for HPLC-MS/MS analysis. The extract may be diluted with a suitable solvent if necessary to fit within the calibration range.[8]

HPLC-MS/MS Analysis

Instrumentation:

- A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

HPLC Conditions:

Parameter	Value
Column	C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A	Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B	Methanol with 0.1% formic acid
Gradient	Start with 10% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate	0.3 mL/min
Injection Volume	5 µL
Column Temperature	40 °C

MS/MS Conditions:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	150 °C
Desolvation Temperature	400 °C
Gas Flow Rates	Optimized for the specific instrument
MRM Transitions	See Table 1

Table 1: MRM Transitions for **Carfentrazone-ethyl** and its Metabolite

Compound	Precursor Ion (m/z)	Product Ion (m/z) (Quantifier)	Product Ion (m/z) (Qualifier)	Collision Energy (eV)
Carfentrazone-ethyl	412.0	366.0	346.0	15
Carfentrazone (F8426-acid)	384.0	338.0	292.0	18

Note: Collision energies should be optimized for the specific instrument being used.

Quantitative Data Summary

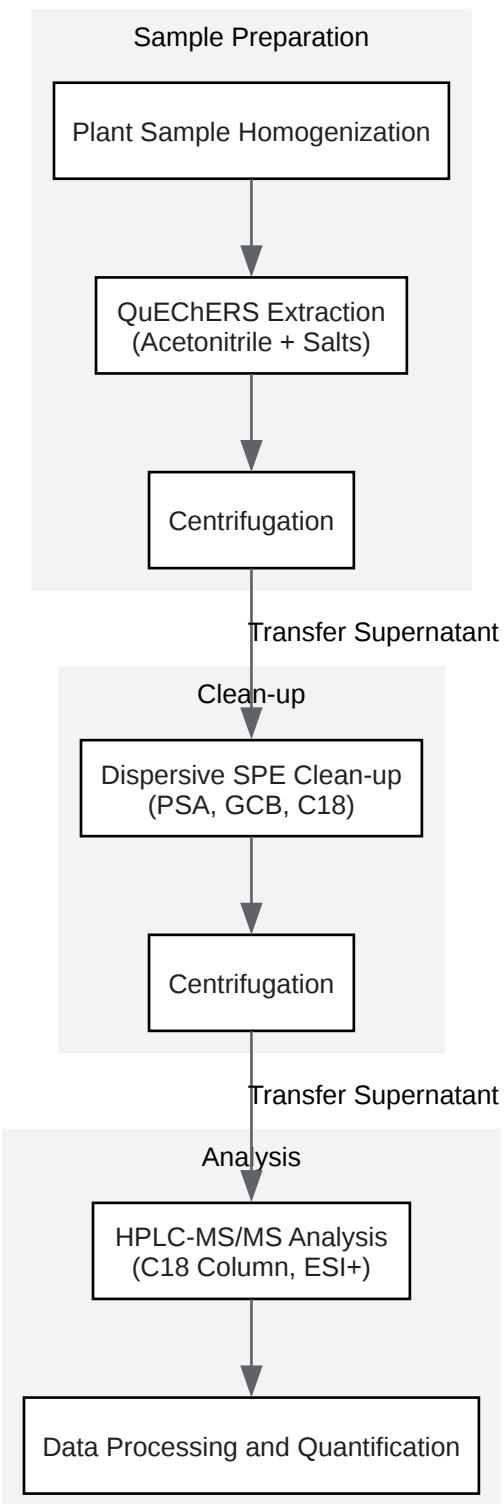
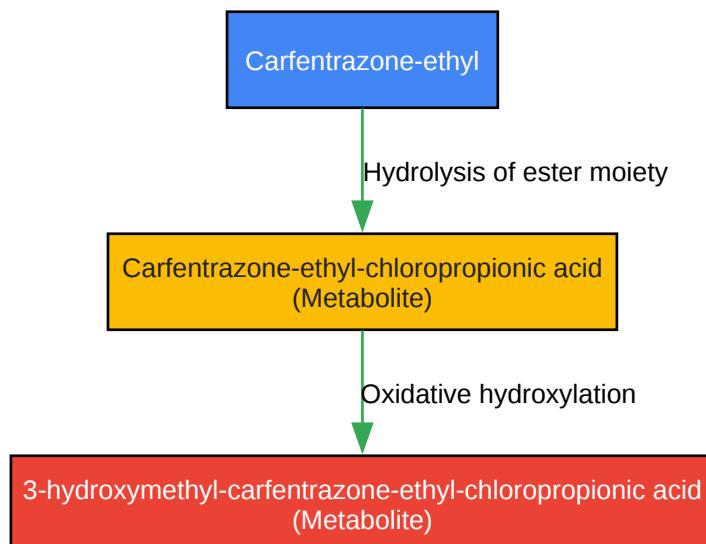

The following table summarizes the validation data for the analysis of **Carfentrazone-ethyl** in various plant matrices, compiled from multiple studies.

Table 2: Method Validation Data for **Carfentrazone-ethyl** in Plant Matrices

Matrix	Spiking Level (mg/kg)	Recovery (%)	Relative Standard Deviation (RSD _r %)	Limit of Quantitation (LOQ) (mg/kg)	Reference
Wheat	0.01	84 - 96	≤12	0.005 - 0.01	[5]
Wheat	0.01	75	15	0.01	[9]
Wheat	0.02	88	15	-	[9]
Wheat	0.10	96	7	-	[9]
Rice	0.01	70 - 119	-	-	[10]
Barley	0.01	-	-	-	[9]
Soil	0.1, 0.5, 1	88.4 - 106.7	4.2 - 9.8	0.05	[11]

Diagrams


Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Experimental workflow for **Carfentrazone-ethyl** analysis.

Metabolic Pathway of Carfentrazone-ethyl in Plants

[Click to download full resolution via product page](#)

Caption: Simplified metabolic pathway of **Carfentrazone-ethyl** in plants.

Conclusion

The described HPLC-MS/MS method utilizing a QuEChERS sample preparation protocol is a robust and sensitive approach for the routine analysis of **Carfentrazone-ethyl** residues in a variety of plant-based matrices. The method demonstrates excellent recovery, precision, and low limits of detection, making it suitable for regulatory monitoring and ensuring food safety. The provided protocols and data serve as a comprehensive guide for laboratories involved in pesticide residue analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 2. apvma.gov.au [apvma.gov.au]
- 3. Carfentrazone Considerations - Plant Management in Florida Waters - An Integrated Approach - University of Florida, Institute of Food and Agricultural Sciences - UF/IFAS [plants.ifas.ufl.edu]
- 4. Thermo Scientific AppsLab Library of Analytical Applications : Search [appslab.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. mhlw.go.jp [mhlw.go.jp]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
- 10. Validation of an HPLC-MS/MS method for the quantification of pesticide residues in Rice and assessment of the washing effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enantioselective separation of the carfentrazone-ethyl enantiomers in soil, water and wheat by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Analysis of Carfentrazone-ethyl Residues in Plant Matrices by HPLC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b033137#hplc-ms-ms-method-for-carfentrazone-ethyl-residue-analysis-in-plants>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com